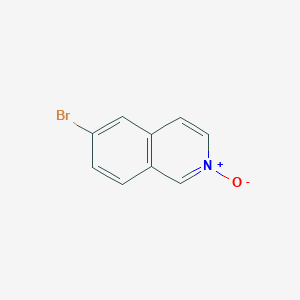

6-Bromoisoquinoline 2-oxide

Übersicht

Beschreibung

6-Bromoisoquinoline 2-oxide is an organic compound with the molecular formula C9H6BrNO. It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and an oxygen atom bonded to the nitrogen at the 2nd position, forming an N-oxide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoquinoline 2-oxide typically involves the bromination of isoquinoline followed by oxidation. One common method includes the use of trichlorophosphate in dichloromethane at 45°C for 2 hours. The reaction involves dissolving 6-Bromoisoquinoline in dry dichloromethane and adding trichlorophosphate dropwise at room temperature. The mixture is then heated to 45°C for 2 hours before cooling and removing the solvents under vacuum .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromoisoquinoline 2-oxide undergoes various chemical reactions, including:

Oxidation: Conversion to other N-oxide derivatives.

Reduction: Reduction of the N-oxide group back to the parent isoquinoline.

Substitution: Halogen exchange or nucleophilic substitution at the bromine position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like zinc dust in acetic acid or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of higher N-oxide derivatives.

Reduction: Regeneration of 6-Bromoisoquinoline.

Substitution: Formation of substituted isoquinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including 6-bromoisoquinoline 2-oxide. Research indicates that this compound exhibits significant cytotoxic activity against various human tumor cell lines. A notable study reported that derivatives of isoquinolinequinone N-oxides, including those with the 6-bromo substitution, demonstrated nanomolar GI values against melanoma, ovarian, and leukemia cell lines. Specifically, a derivative of 6-bromoisoquinoline exhibited a mean GI of 0.21 μM across multiple human tumor cell lines, indicating its strong potential as an anticancer agent .

2. Mechanism of Action

The mechanism by which this compound operates involves redox cycling and the formation of biological adducts with cellular components such as cysteine and glutathione. This interaction is crucial for its effectiveness against multidrug-resistant (MDR) cancer cells. The compound has been shown to inhibit drug efflux pumps, enhancing the efficacy of existing chemotherapeutic agents .

Data Table: Anticancer Activity

| Compound | Cell Line | GI (μM) | Mechanism |

|---|---|---|---|

| This compound | Melanoma | 0.21 | Inhibits drug efflux pumps |

| C(7) Isomer | Ovarian | 0.91 | Redox cycling |

| C(6) Isomer | Leukemia | 2.52 | Adduct formation |

Case Studies

Case Study: Efficacy Against MDR Cells

In a comparative study, the efficacy of 6-bromoisoquinoline derivatives was tested against both sensitive and MDR cancer cell lines. The results indicated that certain derivatives exhibited significantly higher growth inhibition in MDR cells compared to their sensitive counterparts. For instance, one derivative displayed a GI value of 535 nM against the NCI/ADR-RES cell line, which is known for its high P-glycoprotein expression .

Wirkmechanismus

The mechanism of action of 6-Bromoisoquinoline 2-oxide involves its interaction with molecular targets through its N-oxide group. This group can participate in redox reactions, influencing various biochemical pathways. The bromine atom at the 6th position can also engage in halogen bonding, affecting the compound’s reactivity and interaction with biological molecules. These interactions can modulate enzyme activities, cellular signaling pathways, and other molecular processes .

Vergleich Mit ähnlichen Verbindungen

Isoquinoline: The parent compound without the bromine and N-oxide modifications.

6-Bromoisoquinoline: Lacks the N-oxide group, making it less reactive in redox reactions.

Isoquinoline N-oxide: Similar structure but without the bromine atom.

Uniqueness: 6-Bromoisoquinoline 2-oxide is unique due to the presence of both the bromine atom and the N-oxide groupThe bromine atom provides sites for further functionalization, while the N-oxide group offers redox activity, making it a versatile compound in synthetic and biological research .

Biologische Aktivität

6-Bromoisoquinoline 2-oxide (C9H6BrNO) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 6th position and an N-oxide group at the 2nd position of the isoquinoline ring. This unique structure contributes to its reactivity and interaction with biological targets. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

The mechanism of action for this compound primarily involves its N-oxide functionality, which allows it to engage in redox reactions. This capability influences several biochemical pathways, including enzyme modulation and cellular signaling. The bromine atom enhances the compound's reactivity, enabling it to form halogen bonds that further affect its interaction with biological molecules.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below is a summary of key findings regarding its biological activities:

Antimicrobial Activity

- In vitro Studies : Various studies have reported that derivatives of isoquinoline, including this compound, show promising antimicrobial effects against pathogenic bacteria and fungi. For instance, a study demonstrated that certain N-oxide derivatives exhibit potent activity against Leishmania parasites, suggesting potential applications in treating leishmaniasis .

Anticancer Activity

- Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Research indicates that it can induce apoptosis in cancer cells by modulating key signaling pathways. For example, a related study found that isoquinoline derivatives displayed significant cytotoxicity against human gastric adenocarcinoma and lung carcinoma cells .

Case Study 1: Antileishmanial Activity

A notable case study focused on the synthesis and evaluation of N-oxide derivatives for their antileishmanial activity. In this study, compounds similar to this compound were tested in vitro against L. infantum, revealing an EC50 value of approximately 3.6 μM with minimal cytotoxicity towards murine macrophages . The mechanism involved nitric oxide release post-biotransformation, leading to parasite death.

Case Study 2: Cancer Cell Line Evaluation

Another study assessed the cytotoxicity of various isoquinoline derivatives against multiple cancer cell lines using the MTT assay. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against AGS (gastric adenocarcinoma) and SK-MES-1 (lung carcinoma) cells . These findings support further exploration of this compound's potential in anticancer drug development.

Comparison with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | High | N-Oxide group enhances reactivity |

| Isoquinoline | Low | Low | Lacks halogen substitution |

| 7-Bromoisoquinoline 2-oxide | Moderate | Moderate | Similar structure with different reactivity |

Eigenschaften

IUPAC Name |

6-bromo-2-oxidoisoquinolin-2-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-2-1-8-6-11(12)4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNTUJSIGVWFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C[N+](=C2)[O-])C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.